molecular formula C17H13FN2O2 B5567545 (3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B5567545
M. Wt: 296.29 g/mol
InChI Key: DDSLGEDOTIWVKB-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, also known as FMHM, is a pyrazolone derivative that has gained much attention in the scientific community due to its potential use in various fields. FMHM has been studied extensively for its pharmacological activities and its mechanism of action.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and pain. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities. However, this compound has certain limitations for lab experiments. It is relatively unstable and has a short half-life, which makes it difficult to study its long-term effects. This compound also has poor solubility in water, which limits its use in certain experiments.

Future Directions

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has several potential future directions for research. It can be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound can also be modified to improve its pharmacological activities and increase its stability. Moreover, this compound can be used as a lead compound for the development of new drugs with improved pharmacological activities and fewer side effects.
Conclusion:
In conclusion, this compound is a pyrazolone derivative that has gained much attention in the scientific community due to its potential use in various fields. It can be synthesized using a simple and efficient method and exhibits potent pharmacological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities and can be further studied for its potential use in the treatment of various diseases.

Synthesis Methods

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 3-fluorobenzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and potassium carbonate in the presence of acetonitrile. The reaction mixture is stirred at room temperature for several hours and then filtered. The obtained product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(3-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities.

properties

IUPAC Name

4-(3-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSLGEDOTIWVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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